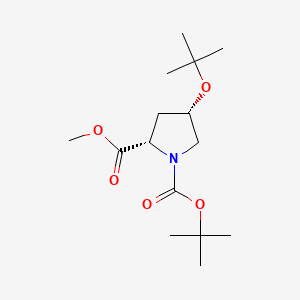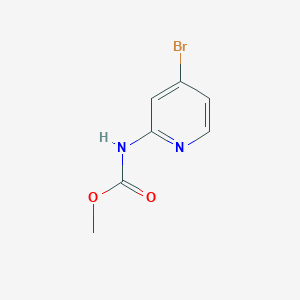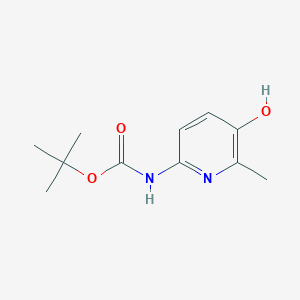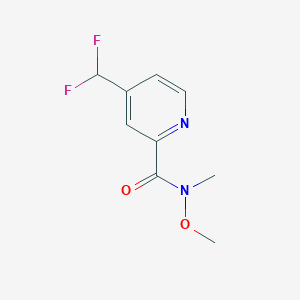
4-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. The presence of the difluoromethyl group in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heteroaromatics through Minisci-type radical chemistry, which is best applied to heteroaromatics . This process can be achieved using various difluoromethylation reagents and catalysts under specific reaction conditions.
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to C(sp2) sites in both stoichiometric and catalytic modes . The precise site-selective installation of CF2H onto large biomolecules, such as proteins, has also been explored for pharmaceutical relevance .
Análisis De Reacciones Químicas
Types of Reactions
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Other reagents and catalysts may be employed depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation of aliphatic thiols can yield difluoromethylated thiols .
Aplicaciones Científicas De Investigación
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can mimic functional groups widespread in biologically active molecules, enhancing the compound’s ability to interact with target proteins and enzymes . This interaction can lead to various biological effects, depending on the specific application and target.
Comparación Con Compuestos Similares
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide can be compared with other similar compounds, such as those containing trifluoromethyl, trifluoromethoxy, and perfluoroalkyl groups . These compounds share some physicochemical properties due to the presence of fluorine atoms but differ in their specific applications and effects. The unique combination of the difluoromethyl group with the picolinamide structure sets 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide apart from other fluorinated compounds.
Conclusion
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H10F2N2O2 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)7-5-6(8(10)11)3-4-12-7/h3-5,8H,1-2H3 |
Clave InChI |
MXLSBFONUFTKNB-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=NC=CC(=C1)C(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



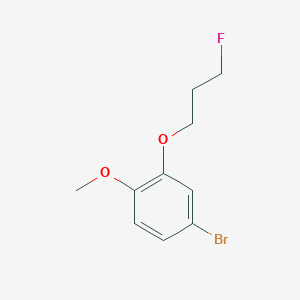
![Tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate](/img/structure/B13915061.png)
![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)



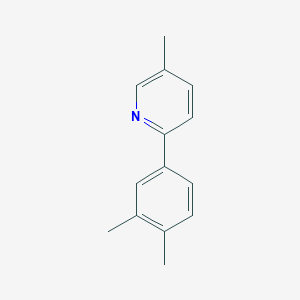
![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)

